molecular formula C17H13ClN2O4S B2552072 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 886948-82-9

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

Cat. No.: B2552072
CAS No.: 886948-82-9
M. Wt: 376.81
InChI Key: RPBGDHLIBCJHFQ-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a useful research compound. Its molecular formula is C17H13ClN2O4S and its molecular weight is 376.81. The purity is usually 95%.
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Scientific Research Applications

1. Anti-Inflammatory and Analgesic Agents

  • Novel derivatives, including N-(thiazolo[3, 2-a]pyrimidine)-3-methylbenzodifuran-2-carboxamide, have been developed with significant anti-inflammatory and analgesic activities. These compounds act as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors and have been found effective in inhibiting edema, with some showing higher COX-2 selectivity and comparable efficacy to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

2. Serotonin-3 (5-HT3) Receptor Antagonists

  • Research has been conducted on derivatives like 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide for their binding affinity to serotonin-3 (5-HT3) receptors. These compounds, particularly (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide, have demonstrated high affinity and potent antagonistic activity against the von Bezold-Jarisch reflex in rats (Kuroita, Sakamori, & Kawakita, 1996).

3. Antimicrobial Agents

  • Compounds like 2,6-difluorobenzamides, including derivatives of 2,3-dihydrobenzo[b][1,4]dioxine, have shown promise as antibacterial drugs, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. They act by interfering with bacterial cell division through inhibition of the protein FtsZ (Straniero, Suigo, Lodigiani, & Valoti, 2023).

4. Antifungal and Antibacterial Activities

5. Molluscicidal Properties

  • Derivatives like thiazolo[5,4-d]pyrimidines have been studied for their molluscicidal properties, showing activity against intermediate hosts of schistosomiasis, such as B. alexandrina snails (El-bayouki & Basyouni, 1988).

Future Directions

Thiazole derivatives are a promising area of research due to their diverse biological activities . Future research could focus on designing and developing different thiazole derivatives to act as potent drug molecules with lesser side effects .

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O4S/c1-22-12-5-3-10(18)15-14(12)19-17(25-15)20-16(21)9-2-4-11-13(8-9)24-7-6-23-11/h2-5,8H,6-7H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBGDHLIBCJHFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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